molecular formula C20H20N2O2 B4033561 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4033561
M. Wt: 320.4 g/mol
InChI Key: XNVUQHIRNJKJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methylphenyl)-2,5-pyrrolidinedione is 320.152477885 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Nagarajan et al. (1994) explored the condensation reactions involving isoquinoline derivatives, resulting in compounds with potential alkaloidal systems. This study highlights the synthetic routes to novel structures that could serve as templates for further chemical and pharmacological investigations (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).

  • Al-Issa (2012) demonstrated the synthesis of new series of pyridine and fused pyridine derivatives, indicating the versatility of isoquinoline compounds in synthesizing a wide array of heterocyclic compounds (Al-Issa, 2012).

Applications in Material Science

  • Shakirova et al. (2018) prepared novel diimine ligands based on the luminescent aromatic pyrrolo[3,2-c]isoquinoline system, used in the synthesis of Ir(III) luminescent complexes. These findings are significant for developing new materials for optical applications, including organic light-emitting diodes (OLEDs) and other photonic devices (Shakirova, Tomashenko, Galenko, Khlebnikov, Hirva, Starova, Su, Chou, & Tunik, 2018).

Novel Antimicrobial Compounds

  • Zaki et al. (2019) synthesized a novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines with significant antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of isoquinoline derivatives in developing new antimicrobial agents (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).

Catalysis and Organic Synthesis

  • Shi et al. (2013) presented a method for synthesizing multisubstituted isoquinoline and pyridine N-oxides via Rh(III)-catalyzed cyclization, showcasing the role of isoquinoline derivatives in facilitating complex organic transformations through catalysis (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-6-2-5-9-17(14)22-19(23)12-18(20(22)24)21-11-10-15-7-3-4-8-16(15)13-21/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVUQHIRNJKJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
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3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methylphenyl)pyrrolidine-2,5-dione

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